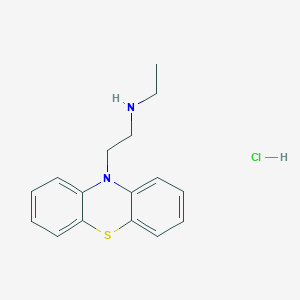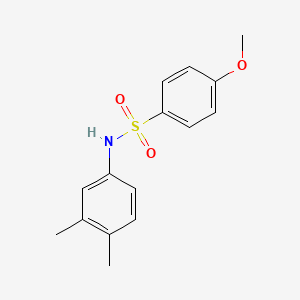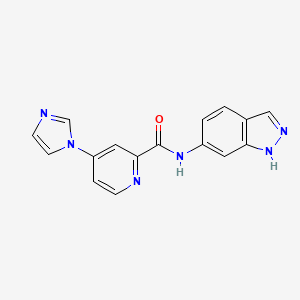![molecular formula C16H10N6O2S B2635622 (Z)-2-amino-3-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylideneamino]but-2-enedinitrile CAS No. 1025273-21-5](/img/structure/B2635622.png)
(Z)-2-amino-3-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylideneamino]but-2-enedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including an amino group (-NH2), a nitro group (-NO2), a sulfanyl group (-SH), and a nitrile group (-CN). It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a ring structure. The exact structure would depend on the specific arrangement of these groups on the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could participate in condensation reactions to form amides or peptides. The nitro group could be reduced to an amino group, and the nitrile group could be hydrolyzed to a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it would likely be polar due to the presence of several polar functional groups. This could affect its solubility, boiling point, melting point, and other physical properties .科学的研究の応用
Antibacterial Activities
Research has demonstrated the synthesis and characterization of organometallic polymers based on similar nitro-substituted pyridine compounds, showing significant antibacterial activities against certain bacteria. These studies highlight the potential of such compounds in developing antibacterial agents, where the presence of metal complexes enhances their activity beyond that of the ligands alone (Shi, 2012).
Catalytic Applications
Compounds related to the query have been synthesized and evaluated as catalysts in alcohol oxidation reactions. These studies reveal that certain sulfonated Schiff base copper(II) complexes exhibit efficient and selective catalytic activity, demonstrating their potential use in organic synthesis and industrial applications (Hazra et al., 2015).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural characterization of metal-organic coordination polymers containing multiple chiral centers. These works involve the use of pyridine-based ligands, similar to the query compound, for the synthesis of coordination networks with potential applications in materials science, catalysis, and enantioselective reactions (Yang et al., 2011).
Neuropharmacological Applications
There is evidence of the synthesis and evaluation of Schiff’s bases and related compounds for their potential antidepressant and nootropic (cognitive-enhancing) activities. These studies suggest that modifications to the pyridinecarboxaldehyde structure can yield compounds with significant biological activity, pointing towards the therapeutic potential of such derivatives in treating neurological conditions (Thomas et al., 2016).
作用機序
将来の方向性
特性
IUPAC Name |
(Z)-2-amino-3-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylideneamino]but-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N6O2S/c17-8-13(19)14(9-18)21-10-11-7-12(22(23)24)4-5-15(11)25-16-3-1-2-6-20-16/h1-7,10H,19H2/b14-13-,21-10? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKQUDVIHUCYSL-IAESMGQLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=NC(=C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=N/C(=C(/C#N)\N)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide](/img/structure/B2635539.png)



![3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2635545.png)
![[2-Methoxy-5-(piperidylsulfonyl)phenyl]methyl[(4-methylphenyl)sulfonyl]amine](/img/structure/B2635548.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2635551.png)
![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2635552.png)


![N-(7-oxaspiro[3.5]nonan-1-yl)picolinamide](/img/structure/B2635557.png)
![4-(4-chloro-3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2635558.png)
![(5R,8S)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2635560.png)

